molecular formula C6H4Cl3N B1220261 2-Chloro-6-(dichloromethyl)pyridine CAS No. 78152-53-1

2-Chloro-6-(dichloromethyl)pyridine

Cat. No.: B1220261
CAS No.: 78152-53-1
M. Wt: 196.5 g/mol
InChI Key: OBMOIJAXNPCIDU-UHFFFAOYSA-N
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Description

2-Chloro-6-(dichloromethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H4Cl3N and its molecular weight is 196.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

78152-53-1

Molecular Formula

C6H4Cl3N

Molecular Weight

196.5 g/mol

IUPAC Name

2-chloro-6-(dichloromethyl)pyridine

InChI

InChI=1S/C6H4Cl3N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H

InChI Key

OBMOIJAXNPCIDU-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Cl)C(Cl)Cl

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(Cl)Cl

78152-53-1

Synonyms

2-chloro-6(dichloromethyl)pyridine
CDCMP

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 23.1 g (0.10 mole) of 2-chloro-6-(trichloromethyl)pyridine, 10.0 g of methanol, 15.0 g of concentrated hydrochloric acid and 40.0 g (0.20 mole) of ferrous chloride as the tetrahydrate was stirred while heating to reflux. The mixture was a slurry which slowly became fluid and a two-phase liquid mixture resulted after 15 minutes. The mixture was maintained under reflux conditions (80°-90° C.) for one and one-half hours and then cooled to ~45° C. The mixture was extracted with 50 ml of methylene chloride and then 20 ml of water. The extracts were combined and the organic phase separated. Further dilution of the aqueous phase with water and extraction with 20 ml of methylene chloride gave an oil which was combined with the main extract and washed once with water. The crude product mixture was recovered in a yield of 88 g and after drying over anhydrous sodium sulfate, analyzed by glc. This analysis showed the mix to contain 82 percent 2-chloro-6-(dichloromethyl)pyridine, 4 percent 2-chloro-6-(trichloromethyl)pyridine and ~14 percent unresolved impurities.
Quantity
23.1 g
Type
reactant
Reaction Step One
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15 g
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reactant
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[Compound]
Name
ferrous chloride
Quantity
40 g
Type
reactant
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[Compound]
Name
tetrahydrate
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0 (± 1) mol
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reactant
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10 g
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solvent
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Synthesis routes and methods II

Procedure details

Into a 250 milliliter (ml) flask fitted with a condenser, magnetic stirrer and dropping funnel were added 46.2 grams (g) (0.20 mole) of 2-chloro-6(trichloromethyl)pyridine, 30 g of methanol and 9.1 g (0.16 mole) of 20 mesh iron filings. The mixture was heated to 70° C. and 30 g of concentrated hydrochloric acid was added thereto over a 5 minute period. A slight exotherm occurred and the mixture was heated and maintained under reflux (83°-86° C.) for 1 hour. The reaction mixture was cooled to 45° C., and 50 ml of methylene chloride was added thereto. The mixture was filtered through diatomaceous earth and the filter cake washed thoroughly with water and then with methylene chloride. The filtrates were combined and the methylene chloride phase separated from the water phase. The product from a second run was combined with the above product mix and the mixture concentrated to a pot temperature of 95° C. at 15 millimeters of mercury (mm Hg). This residue was present in an amount of 74.5 g and melted at 48°-52° C. Analysis by gas-liquid chromatography (glc) showed a yield of 90.1 percent 2-chloro-6-(dichloromethyl)pyridine, 3.7 percent 2-chloro-6-(chloromethyl)pyridine and 1.7 percent 2 -chloro-6-(trichloromethyl)pyridine. The 2-chloro-6-(dichloromethyl)pyridine was recovered by recrystallization from heptane and melted at 53.3°-54.0° C.
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
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[Compound]
Name
20
Quantity
9.1 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
catalyst
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Quantity
30 g
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a reaction vessel fitted with a magnetic stirrer, 2.31 grams (10 mmole) of 2-chloro-6-(trichloromethyl)pyridine was dissolved in 25 ml of N-methylpyrrolidone. To this mixture was added 2.0 grams of 50% aqueous sodium hydroxide and 1.29 grams (10.2 mmole) of dimethyl phosphite. Within five minutes the temperature rose from 24° C. to 55° C. Analysis by glc indicated a ratio of 97.6/1.7 for reduced product to starting material. The reaction mixture was poured into 100 ml of water and the oil which separated was crystallized to form 1.4 grams of 2-chloro-6-(dichloromethyl)pyridine (mp 50°-53° C.). The yield was calculated to be 71% of theoretical.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.29 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In a stirred reaction vessel was placed 2.31 grams (0.010 mole) of 2-chloro-6-(trichloromethyl)pyridine, 20 ml of N-methylpyrrolidone and 1.35 grams (0.011 mole) of dimethylphosphite. The mixture was heated for about 21/2 hours. During this period, 50 percent aqueous sodium hydroxide was slowly added to maintain the pH slightly basic. At the end of the reaction period, there was 1% of the pyridine starting material remaining. Additionally, it was found that 0.0225 mole of the aqueous sodium hydroxide had been added. The reaction mixture was poured into water, extracted with methylene chloride, dried and the methylene chloride removed by evaporation, to yield 1.6 grams (80% of theoretical) of crude 2-chloro-6-(dichloromethyl)pyridine.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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0.0225 mol
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reactant
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods V

Procedure details

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